molecular formula C8H5Cl2NO B12340689 4,5-Dichloro-2-methoxybenzonitrile

4,5-Dichloro-2-methoxybenzonitrile

Cat. No.: B12340689
M. Wt: 202.03 g/mol
InChI Key: NXNFRXRUOUCXMF-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H5Cl2NO. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a methoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-methoxybenzonitrile typically involves the chlorination of 2-methoxybenzonitrile. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the 4 and 5 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dichloro-2-methoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and pathways, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxybenzonitrile
  • 5-Chloro-2-methoxybenzonitrile
  • 2,4-Dichloro-5-methylpyrimidine

Uniqueness

4,5-Dichloro-2-methoxybenzonitrile is unique due to the specific positioning of its chlorine atoms and methoxy group, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are different from its analogs .

Properties

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

4,5-dichloro-2-methoxybenzonitrile

InChI

InChI=1S/C8H5Cl2NO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3

InChI Key

NXNFRXRUOUCXMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)Cl)Cl

Origin of Product

United States

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